molecular formula C12H18ClNO B2867436 [2-(Cyclohexyloxy)phenyl]amine hydrochloride CAS No. 105973-36-2

[2-(Cyclohexyloxy)phenyl]amine hydrochloride

Cat. No.: B2867436
CAS No.: 105973-36-2
M. Wt: 227.73
InChI Key: QIFNHCXBXGTAJX-UHFFFAOYSA-N
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Description

[2-(Cyclohexyloxy)phenyl]amine hydrochloride is an organic compound characterized by a phenyl ring substituted with a cyclohexyloxy group at the ortho-position (C2) and a primary amine group.

Properties

IUPAC Name

2-cyclohexyloxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h4-5,8-10H,1-3,6-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFNHCXBXGTAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(Cyclohexyloxy)phenyl]amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H17ClN2O
  • Molecular Weight : 250.74 g/mol

The compound features a cyclohexyloxy group attached to a phenylamine backbone, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play roles in inflammatory pathways, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Receptor Modulation : Interaction with specific receptors may modulate cellular responses, contributing to its anti-inflammatory and analgesic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer activity, particularly in inhibiting the growth of cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in certain cancer cells, making it a candidate for further development in oncology .

Study on Anti-inflammatory Effects

A study published in ACS Omega highlighted the anti-inflammatory effects of related compounds, suggesting that this compound may possess similar properties. The study evaluated the compound's ability to reduce inflammation markers in animal models, indicating its potential as an anti-inflammatory agent .

Pharmacokinetic Studies

Pharmacokinetic profiles indicate that compounds similar to this compound exhibit favorable absorption and distribution characteristics. A key study noted that these compounds had significant bioavailability and metabolic stability, which are essential for therapeutic efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound may have enhanced selectivity and potency against specific targets:

Compound NameActivity TypePotencySelectivity
[2-(Cyclohexyloxy)phenyl]amineAntimicrobialModerateHigh
N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulphonamideAnti-inflammatoryHighModerate
Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetateAnticancerHighVariable

Comparison with Similar Compounds

Positional Isomers

The positional isomer [3-(cyclohexyloxy)phenyl]methanamine hydrochloride (C₁₃H₁₈ClNO, MW 239.74 g/mol) differs by the substitution of the cyclohexyloxy group at the meta-position (C3) instead of C2. This minor structural variation can significantly alter physicochemical properties such as solubility, melting point, and receptor binding affinity. For instance, the ortho-substitution in the target compound may introduce steric hindrance, reducing rotational freedom compared to the meta-isomer .

Arylcyclohexylamine Derivatives

Arylcyclohexylamines, such as Deschloroketamine hydrochloride (C₁₃H₁₇ClNO, MW 239.7 g/mol), share a cyclohexyl group attached to an aromatic system but feature a ketone functional group instead of a primary amine. These compounds are notable for their neuropharmacological activity, acting as NMDA receptor antagonists . In contrast, [2-(cyclohexyloxy)phenyl]amine hydrochloride lacks the ketone moiety, which may limit its CNS activity but enhance stability for alternative applications.

Substituted Phenylmethylamine Hydrochlorides

Compounds like {[2-(2-bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride (C₁₄H₁₄BrCl₂NO, MW 377.09 g/mol) and {[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (C₁₀H₁₀Cl₂N₂O, MW 261.11 g/mol) demonstrate the impact of halogenation and heterocyclic incorporation. Halogens (e.g., Cl, Br) enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets, while isoxazole rings introduce hydrogen-bonding capabilities .

Cyclohexyloxyethylamine Derivatives

2-(Cyclohexyloxy)ethylamine hydrochloride (C₈H₁₈ClNO, MW 179.69 g/mol) replaces the phenyl ring with an ethylamine chain.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
[2-(Cyclohexyloxy)phenyl]amine HCl C₁₂H₁₆ClNO* ~225.72 Ortho-cyclohexyloxy, primary amine
[3-(Cyclohexyloxy)phenyl]methanamine HCl C₁₃H₁₈ClNO 239.74 Meta-cyclohexyloxy, methanamine substituent
Deschloroketamine HCl C₁₃H₁₇ClNO 239.7 Arylcyclohexylamine, ketone group
2-(Cyclohexyloxy)ethylamine HCl C₈H₁₈ClNO 179.69 Ethylamine chain, no aromatic ring
{[2-(2-Bromo-4-Cl-phenoxy)phenyl]methyl}(methyl)amine HCl C₁₄H₁₄BrCl₂NO 377.09 Halogenated, methylamine substituent

*Inferred from structural analogs.

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